molecular formula C15H24N2 B2915108 3-(4-Benzylpiperidin-1-yl)propan-1-amine CAS No. 24157-18-4

3-(4-Benzylpiperidin-1-yl)propan-1-amine

Cat. No.: B2915108
CAS No.: 24157-18-4
M. Wt: 232.371
InChI Key: DZTJTVGIWWYMBW-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)propan-1-amine (CAS 24157-18-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H24N2 and a molecular weight of 232.36 g/mol, this amine-functionalized piperidine derivative serves as a versatile building block and a key scaffold in the synthesis of biologically active molecules. The core research value of this compound lies in its role as a precursor and fragment-like inhibitor for epigenetic research. Scientific studies have utilized this benzylpiperidine scaffold to develop potent, selective, and cell-active inhibitors of protein arginine methyltransferases (PRMTs), which are important epigenetic targets . In particular, structural explorations of this core have led to the discovery of dual inhibitors for PRMT4 and PRMT6, enzymes implicated in various human cancers . The ethylenediamino moiety of the structure is critical, as it mimics the natural arginine substrate, anchoring itself in the enzyme's binding pocket . Beyond epigenetics, this chemical structure is a privileged framework in medicinal chemistry. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives to analyze their potency as CCR5 antagonists, highlighting the importance of the lipophilic and electronic properties of this scaffold . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTJTVGIWWYMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of the 3 4 Benzylpiperidin 1 Yl Propan 1 Amine Core

Established Synthetic Pathways for the 3-(4-Benzylpiperidin-1-yl)propan-1-amine Backbone and its Analogues

The creation of the fundamental this compound structure is achieved through several reliable synthetic routes. These methods focus on efficiently forming the key carbon-carbon and carbon-nitrogen bonds that define the molecule's backbone.

Michael Addition Approaches for Propanoate Intermediates

The Michael addition, or conjugate addition, is a versatile and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing the this compound backbone, this reaction typically involves the addition of 4-benzylpiperidine (B145979) to an α,β-unsaturated propanoate ester, such as ethyl acrylate.

This reaction proceeds by the nucleophilic attack of the secondary amine of the 4-benzylpiperidine ring onto the β-carbon of the acrylate. The process is often catalyzed by a base and results in the formation of a β-amino ester intermediate. This propanoate intermediate is a direct precursor to the desired propan-1-amine structure. Subsequent reduction of the ester functional group, commonly achieved using a reducing agent like lithium aluminum hydride (LiAlH₄), yields the final primary amine. The efficiency of the Michael addition can be influenced by the choice of solvent and catalyst.

Reactant AReactant BCatalyst/ConditionsIntermediate Product
4-BenzylpiperidineEthyl AcrylateBase-catalyzedEthyl 3-(4-benzylpiperidin-1-yl)propanoate
4-BenzylpiperidineAcrylonitrileSolvent-free3-(4-Benzylpiperidin-1-yl)propanenitrile

This table illustrates common Michael addition strategies to form key intermediates.

Mannich Reaction Applications for Beta-Amino Ketones

The Mannich reaction is a powerful three-component condensation reaction essential for synthesizing β-amino ketones, which are key intermediates for a wide range of more complex molecules, including analogues of this compound. researchgate.netresearchgate.net This one-pot reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen atom, such as a ketone. researchgate.netpitt.edu

In a typical synthesis, a ketone is reacted with formaldehyde and a secondary amine like 4-benzylpiperidine. This condensation forms a β-amino ketone, also known as a Mannich base. researchgate.net These intermediates are structurally significant and serve as versatile building blocks for further chemical modifications. For instance, the synthesis of 1-heteroaryl-3-(N-benzyl-4-piperidinyl)propan-1-one derivatives, which are potent acetylcholinesterase (AChE) inhibitors, relies on this methodology. scielo.org.mx The reaction can be catalyzed by various acids or bases and can be performed under different conditions, including the use of pre-formed iminium salts. pitt.edunih.gov

Ketone ComponentAmine ComponentAldehydeCatalyst ExampleProduct Type
Acetophenone4-BenzylpiperidineFormaldehydeAcid or Baseβ-Amino Ketone
CyclohexanoneAnilineBenzaldehydeOrganoantimony(III) halidesβ-Amino Ketone pitt.edu
Aryl/Alkyl KetonesAryl AminesAryl AldehydesFe₃O₄@PEG-SO₃H (nanocatalyst)β-Amino Ketone pitt.edu

This table demonstrates the versatility of the Mannich reaction in generating β-amino ketone precursors.

Amine Functionalization Techniques

Amine functionalization is a critical step in the synthesis of derivatives of the this compound core. This involves modifying either the tertiary amine within the piperidine (B6355638) ring or, more commonly, the primary amine of the propyl side chain. These modifications are crucial for developing structure-activity relationships in drug discovery.

Common functionalization techniques for the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reacting the amine with propionyl chloride in the presence of a base like triethylamine yields the corresponding propanamide derivative.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: A two-step process where the primary amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. This method is highly effective for creating a diverse range of substituted amines.

These techniques allow for the systematic modification of the parent compound to explore its chemical space and optimize its biological activity.

Advanced Synthetic Techniques for Derivatives

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has incorporated advanced techniques. These methods are particularly useful for the rapid generation of compound libraries for high-throughput screening.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating a wide variety of chemical reactions. nih.govuj.edu.pl Compared to conventional heating methods, MAOS offers dramatic reductions in reaction times (from hours to minutes), often leading to higher product yields and increased purity by minimizing side reactions. nih.govuj.edu.pl

The advantages of MAOS stem from the efficient and direct heating of the reaction mixture through the interaction of microwaves with polar molecules. unisi.it This rapid and uniform heating is particularly beneficial for reactions like the Mannich condensation, where microwave irradiation can significantly shorten the time required to synthesize β-amino ketone intermediates. nih.govuj.edu.pl The use of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. uj.edu.plresearchgate.net

Reaction TypeConventional Method TimeMicrowave-Assisted TimeKey Advantage
Hydrolysis of Benzyl (B1604629) Chloride~35 minutes3 minutes97% yield, significant time reduction. uj.edu.pl
Hydrolysis of Benzamide (B126)1 hour7 minutes99% yield, faster completion. uj.edu.pl
Mannich CondensationSeveral hours~10 minutesRapid synthesis of key intermediates. nih.gov

This table compares conventional heating with microwave-assisted synthesis for relevant organic reactions.

Polymer-Assisted Solution Phase Synthesis (PASPS)

Polymer-Assisted Solution Phase Synthesis (PASPS) is a modern strategy that combines the benefits of traditional solution-phase chemistry with the purification advantages of solid-phase synthesis. pitt.edunih.gov This technique is highly effective for the parallel synthesis of chemical libraries, a common practice in drug discovery. nih.gov

In PASPS, polymer-supported reagents or scavengers are used.

Polymer-Supported Reagents: These are reagents that are chemically bound to a solid polymer support. They participate in the reaction and can be easily removed by simple filtration, eliminating the need for complex chromatographic purification. For example, a polymer-supported acid like polystyrene sulfonic acid can be used as a recyclable catalyst for the synthesis of piperidine derivatives.

Polymer-Supported Scavengers: These are used at the end of a reaction to "scavenge" or bind to excess reagents or byproducts. The resulting polymer-bound species are then filtered off, leaving the purified desired product in the solution. This is particularly useful when using excess reagents to drive a reaction to completion. pitt.edu

This methodology streamlines the synthesis and purification process, making it an attractive option for producing libraries of this compound derivatives for biological screening.

Sonogashira Cross-Coupling Reactions for Functionalization

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of modifying piperidine-containing scaffolds, the Sonogashira reaction serves as a crucial tool for introducing alkynyl functionalities. These functionalities can act as handles for further chemical elaboration. A key synthetic application involves the coupling of propargylpiperidine derivatives with non-protected iodoindazoles. acs.orgnih.gov This specific transformation highlights the reaction's utility in linking the piperidine core to other heterocyclic systems, thereby enabling significant structural diversification. acs.orgnih.gov The modification of the resulting alkynyl moiety allows for the introduction of various other functional groups. nih.gov

The versatility of the Sonogashira reaction is further demonstrated by the development of copper-free conditions. libretexts.orgnih.gov For instance, aminopyrimidine-palladium(II) complexes have been shown to be robust catalysts for this transformation in aqueous media. nih.gov Such advancements expand the reaction's applicability, allowing for the functionalization of molecules with sensitive functional groups that might not be compatible with traditional copper-catalyzed systems. The reaction is compatible with a wide range of functional groups on the aryl iodide partner, including hydroxyl, carboxylic acid, fluorine, and nitro groups. nih.gov

Strategies for Scaffold Derivatization and Analog Generation

The this compound scaffold offers multiple sites for chemical modification, allowing for systematic exploration of structure-activity relationships. Derivatization strategies typically focus on three key regions: the propan-1-amine side chain, the piperidine ring, and the N-benzyl group.

Modifications at the Propan-1-amine Moiety

The propan-1-amine side chain is a common target for modification to alter the compound's physicochemical properties and biological interactions. The terminal primary amine can be readily converted into a variety of other functional groups.

One significant modification involves the transformation of the amine to a hydroxyl group, yielding a propan-1-ol derivative. For example, enantiomeric 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols have been synthesized, demonstrating that the terminal amine can be replaced by a secondary alcohol. nih.gov Further elaboration can be achieved by reacting related ketone intermediates with Grignard reagents to introduce various alkyl or aryl groups at the 1-position of the propane chain, creating tertiary alcohols. researchgate.net

The amine can also be oxidized to a ketone, forming a propan-1-one. This has been demonstrated in the synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, which serve as potent inhibitors of acetylcholinesterase. nih.gov Additionally, the length of the linker itself is a critical determinant of biological activity. Studies on 4-benzylpiperidine carboxamides have shown that altering the linker from three carbons (a propyl chain) to two carbons can significantly impact selectivity for the dopamine (B1211576) transporter (DAT). nih.gov

Original MoietyModified Moiety/StructureSynthetic StrategyReference
Propan-1-aminePropan-1-olReduction of a ketone precursor nih.gov
Propan-1-aminePropan-1-oneOxidation or synthesis from corresponding precursors nih.gov
Propan-1-amineN-Acylated propan-1-amineAcylation with propionyl chloride google.com
Propyl LinkerEthyl LinkerSynthesis with a shorter carbon chain nih.gov

Substitutions on the Piperidine Ring System

The piperidine ring itself presents numerous opportunities for substitution to modulate ligand orientation and target binding. The piperidine moiety is a prevalent structural motif in FDA-approved pharmaceuticals and a common target for synthetic modification. researchgate.netkcl.ac.uk

Advanced synthetic methods allow for site-selective functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce substituents at the 2-, 3-, or 4-positions of the ring, with the selectivity being controlled by the choice of catalyst and the amine-protecting group. nih.gov Research has shown that para-substitution (at the 4-position) on the piperidine ring is often preferable for enhancing the inhibitory effects of certain compounds. acs.org

A common precursor for these modifications is N-benzyl-4-piperidone, which can be used to synthesize a variety of 4-substituted N-benzyl-piperidines. researchgate.net Furthermore, the piperidine ring can be replaced entirely in a bioisosteric approach. For instance, substituting the piperidine with a piperazine (B1678402) ring has been explored as a strategy to alter molecular properties and avoid specific off-target interactions. nih.govunisi.it

Modification StrategyDescriptionExample Precursor/ReactionReference
C-H FunctionalizationDirect, site-selective introduction of substituents on the piperidine ring.Rhodium-catalyzed C-H insertion nih.gov
Derivatization from PiperidoneUse of N-benzyl-4-piperidone to create 4-substituted analogs.Knoevenagel condensation researchgate.net
Stereoselective SynthesisCreation of specific stereoisomers by substituting the ring.Synthesis from 2-substituted 4-piperidones kcl.ac.uk
Ring BioisosterismReplacement of the piperidine ring with another heterocycle.Substitution with a piperazine ring nih.govunisi.it

Alterations of the Benzyl Moiety

The N-benzyl group is a critical component of the core structure, and its phenyl ring can be readily modified to fine-tune interactions with biological targets. The reactivity of the benzylic C-H bonds allows for various chemical transformations. wikipedia.org

Substitutions on the aromatic ring of the benzyl group play a crucial role in determining selectivity for monoamine transporters. nih.gov For example, in a series of 4-benzylpiperidine carboxamides, compounds with biphenyl and diphenyl groups at this position showed differing selectivity profiles for the serotonin and dopamine transporters. nih.gov The unsubstituted N-benzyl group itself is a key feature in potent acetylcholinesterase inhibitors, but analogs with substituted benzyl groups are frequently synthesized to explore structure-activity relationships. nih.gov

Standard organic reactions can be applied to alter the benzyl moiety. The benzylic position can be brominated via a Wohl-Ziegler reaction or oxidized to a carbonyl using reagents like chromium trioxide-dimethylpyrazole complex. wikipedia.org These transformations provide intermediates for further derivatization, allowing for the introduction of a wide array of substituents.

Modification StrategyDescriptionPotential ReactionReference
Aromatic SubstitutionIntroduction of substituents onto the phenyl ring of the benzyl group.Standard electrophilic aromatic substitution nih.gov
Benzylic OxidationOxidation of the benzylic CH2 group to a carbonyl.Oxidation with CrO3-dmpyz wikipedia.org
Benzylic BrominationIntroduction of a bromine atom at the benzylic position for further functionalization.Wohl-Ziegler reaction wikipedia.org

Bioisosteric Replacements (e.g., Indazole for Phenol)

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com A prominent example relevant to derivatives of the this compound scaffold is the replacement of a phenol group with an indazole. acs.orgnih.govpharmablock.com

Phenolic compounds are often susceptible to rapid metabolism via glucuronidation, which can limit their in vivo exposure. nih.govthieme-connect.com The indazole ring serves as an effective bioisostere for phenol because its N-H group can mimic the hydrogen-bond donor property of the phenolic hydroxyl group. pharmablock.comthieme-connect.com This substitution has been shown to inhibit metabolic glucuronidation while maintaining high affinity for the target. nih.govthieme-connect.com

The synthesis of these indazole-containing analogs often employs a Sonogashira reaction to couple an iodoindazole with a suitable piperidine-alkyne fragment. acs.orgnih.gov Studies on GluN2B receptor antagonists demonstrated that this bioisosteric replacement retained high affinity and inhibitory activity. nih.gov

Compound TypeExample CompoundGluN2B Ki (nM)Metabolic FateReference
PhenolicIfenprodil (1)5.8Produces glucuronide metabolites thieme-connect.com
PhenolicRo 25-6981 (2)9Produces glucuronide metabolites thieme-connect.com
Indazole AnalogCompound 10b38Resistant to glucuronidation thieme-connect.com
Indazole AnalogCompound 13a5.7Resistant to glucuronidation thieme-connect.com

Structure Activity Relationship Sar Investigations of 3 4 Benzylpiperidin 1 Yl Propan 1 Amine Analogues

Core Scaffold Modifications and Their Impact on Receptor Affinity

The central structure of 3-(4-benzylpiperidin-1-yl)propan-1-amine offers several points for modification, including the core heterocyclic ring and the flexible linker chain. Investigations into these areas have provided a foundational understanding of the structural requirements for optimal receptor binding.

Comparative Analysis of Piperidine (B6355638) vs. Piperazine (B1678402) Ring Systems

The nature of the six-membered heterocyclic ring—specifically, the substitution of the piperidine core with a piperazine system—has a profound and often target-dependent impact on receptor affinity. Studies comparing analogues have shown that this seemingly minor change can drastically alter binding profiles.

For instance, in a series of compounds targeting histamine (B1213489) H3 (hH3R) and sigma-1 (σ1R) receptors, the piperidine ring was identified as a crucial structural element for dual activity. ugr.esacs.org A direct comparison between a piperazine-containing compound and its piperidine counterpart revealed a dramatic difference in affinity for the σ1 receptor. While the piperazine derivative showed a K_i_ value of 1531 nM, replacing it with a piperidine ring resulted in a potent ligand with a K_i_ of 3.64 nM, highlighting the favorability of the piperidine moiety for this specific receptor. acs.org This suggests that the piperidine ring is a more influential structural feature for activity at the σ1R while maintaining high affinity for the H3R. ugr.es

Conversely, for other receptor types, the piperazine ring is preferred. In the development of antagonists for the human A2A adenosine (B11128) receptor (hA2A AR), a comparison between a piperidine-substituted compound (K_i_ = 594 nM) and its direct piperazine analogue (K_i_ = 58 nM), both with an appended benzyl (B1604629) group, indicated a clear preference for the piperazine linker. nih.gov This demonstrates that the additional nitrogen atom in the piperazine ring can be beneficial for interactions with certain receptor binding pockets. The choice between a piperidine and piperazine scaffold is therefore a critical consideration in the design of receptor-selective ligands.

Table 1: Comparative Receptor Affinity (K_i_ in nM) of Piperidine vs. Piperazine Analogues
Receptor TargetPiperidine Analogue K_i_ (nM)Piperazine Analogue K_i_ (nM)Reference
Sigma-1 (σ1R)3.641531 acs.org
Human A2A Adenosine (hA2A AR)59458 nih.gov

Role of the Propyl Amine Linker Length and Flexibility

The three-carbon propyl amine chain linking the benzylpiperidine core to other parts of the molecule is not merely a spacer; its length and flexibility are critical determinants of binding affinity. Studies have shown that modifying the length of this alkyl chain can significantly modulate interaction with the target receptor.

In one investigation of sigma-1 receptor (σ1R) ligands, the linker between the 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring was shown to play a crucial role. nih.gov Increasing the chain length from a direct amino group (n=0, K_i_ = 29.2 nM) to an ethylamino (n=2, K_i_ = 7.57 nM), propylamino (n=3, K_i_ = 2.97 nM), and butylamino (n=4, K_i_ = 3.97 nM) linker resulted in a marked increase in hσ1R affinity. The optimal affinity was achieved with the propylamino linker, suggesting an ideal distance and orientation for interaction with the receptor's binding site. nih.gov Similarly, another study noted that increasing chain flexibility by introducing an ethylamino linker generally led to improved binding affinity for A2A adenosine receptors. nih.gov These findings underscore the importance of optimizing the linker length to achieve the correct geometry for productive receptor engagement.

Table 2: Impact of Linker Length on Human Sigma-1 Receptor (hσ1R) Affinity
Linker Type (Length)hσ1R Affinity (K_i_ in nM)Reference
Amino (n=0)29.2 nih.gov
Ethylamino (n=2)7.57 nih.gov
Propylamino (n=3)2.97 nih.gov
Butylamino (n=4)3.97 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide a mathematical framework for understanding the relationship between the chemical structure of a compound and its biological activity. For analogues of this compound, QSAR models have been instrumental in identifying key physicochemical properties that drive receptor affinity.

Application of Linear Free Energy Related (LFER) Models (e.g., Hansch Analysis)

The Hansch analysis, a classic LFER model, has been successfully applied to congeners of 3-(4-benzylpiperidin-1-yl)propylamine to dissect the contributions of hydrophobicity, electronics, and sterics to their binding affinity. In a QSAR study on a series of these compounds as CCR5 receptor antagonists, a Hansch analysis was performed. nih.govresearchgate.net This analysis correlates the biological activity of the compounds with various physicochemical parameters. slideshare.net The model explored the importance of lipophilicity and the presence of electron-donating substituents on the phenyl ring for enhancing binding affinity. nih.govresearchgate.net Hansch equations typically combine multiple parameters to predict the activity of novel compounds, thereby guiding drug design efforts. slideshare.netslideshare.net

Exploration of Physicochemical Descriptors in QSAR Models

Beyond the classic Hansch parameters, a wide range of physicochemical descriptors have been employed to build more sophisticated QSAR models. For the 3-(4-benzylpiperidin-1-yl)propylamine series, predictor variables included hydrophobicity (π), electronic effects (Hammett σ), and steric parameters like molar refractivity (MR) and STERIMOL values. nih.govresearchgate.net

Furthermore, 3D-QSAR analyses using techniques such as Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) have provided deeper insights. nih.govresearchgate.net These models revealed the importance of descriptors beyond simple steric and electronic effects. For example, the MSA-derived model showed that a high relative negative charge (RNCG) on substituents was beneficial for binding affinity. It also indicated that an increase in the molecule's length along a specific axis (Lz) was conducive to activity, while an increase in the molecular shadow area in another plane (Sxz) was detrimental. nih.govresearchgate.net Other important descriptors identified include van der Waals area and molecular volume, both of which were found to be conducive for binding affinity. nih.gov

Statistical Validation of QSAR Models (e.g., Cross-Validation, Randomization Test)

The reliability and predictive power of any QSAR model are contingent upon rigorous statistical validation. basicmedicalkey.com For the QSAR models developed for 3-(4-benzylpiperidin-1-yl)propylamine analogues, multiple validation techniques were employed to ensure their robustness.

Internal validation was performed using cross-validation techniques, where the dataset is systematically partitioned into training and test sets. basicmedicalkey.com Specifically, leave-one-out, leave-15%-out, and leave-25%-out cross-validation methods were utilized to assess the internal consistency and predictive ability of the models. nih.gov A large difference between the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) can indicate model overfitting. scielo.br

To further ensure that the derived correlations were not due to chance, the models were subjected to a randomization test (also known as a y-scrambling test). nih.govscielo.br This involves randomly shuffling the biological activity data and rebuilding the model multiple times. A robust model should yield significantly lower correlation coefficients for the randomized data sets. The models for the benzylpiperidine series were validated at a 99% confidence level, confirming that the relationships identified between the structural descriptors and biological activity were statistically significant and not a result of chance correlation. nih.gov

Influence of Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of this compound analogues have a significant impact on their biological activity. QSAR studies have utilized various physicochemical descriptors to quantify these effects, including hydrophobicity (π), electronic effects (Hammett σ), and steric properties (molar refractivity and STERIMOL values). nih.gov

Analysis has shown that both the lipophilicity and the presence of electron-donating substituents on the phenyl ring are important for binding affinity. nih.gov However, the diversity of molecular features within the studied sets of compounds can sometimes limit the depth of insight from these analyses alone. nih.gov For instance, a 3D-QSAR study highlighted that the relative negative charge surface area (RNCS) is detrimental to activity, as exemplified by analogues with 3,4-dichloro (3,4-Cl2) substitution on a phenyl ring. nih.gov

Phenyl Ring SubstituentObserved Influence on ActivityRelevant Physicochemical Parameters
Electron-Donating GroupsGenerally FavorableHammett (σ)
Lipophilic GroupsGenerally FavorableHydrophobicity (π)
3,4-Dichloro (3,4-Cl2)DetrimentalRelative Negative Charge Surface Area (RNCS)

Beyond the phenyl ring, the contribution of other chemical groups throughout the molecule is crucial for activity. QSAR models have effectively used indicator variables to represent the presence or absence of specific fragments, revealing their positive or negative contributions. nih.gov

Three-dimensional QSAR analyses, such as Molecular Shape Analysis (MSA), have provided further insights. These studies indicate that an increase in the molecule's length along a specific axis (the Z dimension) is conducive to activity. nih.gov An example of a group that contributes positively in this manner is the sulfonylmorpholino group when placed at certain positions. nih.gov Conversely, an increase in the area of the molecular shadow in the XZ plane is detrimental to binding affinity, as seen with groups like N-cyclohexylmethyl-5-oxopyrrolidin-3-yl. nih.gov

Furthermore, properties like a higher fractional charged partial surface area (JursFPSA_2) are associated with better binding affinity. For instance, the N-methylsulfonylpiperidin-4-yl group, which possesses a higher JursFPSA_2 value, demonstrates better binding affinity than a 4-chlorophenylamino group at the same position. nih.gov An increase in van der Waals area and molecular volume also appears to be beneficial for activity, with groups like dimethylsulfamoyl ((CH3)2NSO2-) contributing positively. nih.gov

Chemical Group/FeaturePosition (if specified)Influence on Binding AffinityExample Group
Increased Molecular Length (Z-dimension)R3ConduciveSulfonylmorpholino
Increased Molecular Shadow (XZ plane)R1DetrimentalN-cyclohexylmethyl-5-oxopyrrolidin-3-yl
Increased van der Waals Area/VolumeR3Conducive(CH3)2NSO2-
Higher JursFPSA_2 ValueR1FavorableN-methylsulfonylpiperidin-4-yl
Lower JursFNSA_1 ValueR1UnfavorableUnsubstituted Piperidine

Stereochemistry plays a critical role in the interaction between a molecule and its biological target. For the analogues of this compound, the introduction of a chiral center has been shown to be detrimental to activity. nih.gov

QSAR analyses have explicitly indicated that the presence of a chiral center can render the molecule less active. nih.gov An example of this is when the substituent at the R1 position is N-methyl-5-oxopyrrolidin-3-yl, which introduces a stereocenter and results in reduced binding affinity. nih.gov This suggests that a specific, likely achiral, conformation is preferred for optimal interaction with the receptor, and the conformational constraints or alternative spatial arrangements introduced by a chiral center may hinder this optimal binding. nih.gov

Stereochemical FeatureInfluence on ActivityExample
Presence of a Chiral CenterLess Active/DetrimentalR1 = N-methyl-5-oxopyrrolidin-3-yl

Pharmacological Investigations and Mechanisms of Action of 3 4 Benzylpiperidin 1 Yl Propan 1 Amine Analogues in Vitro

Modulation of G Protein-Coupled Receptors (GPCRs)

Analogues of 3-(4-Benzylpiperidin-1-yl)propan-1-amine have been identified as potent modulators of several G protein-coupled receptors, which are crucial targets in drug discovery. The specific nature of the substitutions on the benzyl (B1604629) and piperidine (B6355638) rings, as well as the connecting propanamine chain, dictates the affinity and selectivity of these compounds for various GPCR subtypes.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. nih.gov Consequently, CCR5 antagonists represent a significant class of anti-retroviral agents. Research into novel CCR5 inhibitors has explored various chemical scaffolds, including piperidine derivatives.

One area of investigation has focused on piperidine-4-carboxamide derivatives. nih.gov A patented study disclosed a compound, designated as piperidine 19 , which demonstrated excellent inhibitory activity against CCR5 in a calcium mobilization assay with a half-maximal inhibitory concentration (IC₅₀) of 25.73 nM. Furthermore, this compound showed potent anti-HIV activity with an IC₅₀ value of 73.01 nM. nih.gov These findings highlight the potential of the piperidine core, a key feature of this compound analogues, in the design of effective HIV-1 entry inhibitors. nih.gov

The dopamine (B1211576) D4 receptor (D4R) is implicated in various neuropsychiatric conditions, making it an attractive target for therapeutic intervention. nih.gov Several analogues featuring the N-benzylpiperidine scaffold have been developed and characterized as potent and selective D4R antagonists.

One study identified 1-(3-(1-Benzylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (compound 8 in the study) as a compound with high affinity for the D4 receptor. mdpi.com This compound exhibited a pKᵢ value of 8.80 for the human D4 receptor. Importantly, it showed significant selectivity over other dopamine receptor subtypes, with pKᵢ values of 6.50 for the D2 receptor and 6.60 for the D3 receptor, translating to a selectivity ratio of over 100-fold for D4 versus D2 and D3. mdpi.com Another related series, N-(1-benzylpyrrolidin-3-yl)arylbenzamides, also yielded potent and selective D4 receptor antagonists. nih.gov

CompoundD4R pKᵢD2R pKᵢD3R pKᵢD4 vs D2 SelectivityD4 vs D3 Selectivity
1-(3-(1-Benzylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one 8.806.506.60~200-fold~158-fold

Data sourced from a study on novel dopamine D4 receptor antagonists. mdpi.com

This high selectivity is a desirable characteristic, as it may reduce the potential for side effects associated with the non-selective blockade of other dopamine receptors. nih.govmdpi.com

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins involved in cellular signaling and have been identified as potential targets for treating pain and various central nervous system disorders. nih.govnih.gov Analogues of this compound have demonstrated significant affinity and selectivity for these receptors.

A series of N-(1-benzylpiperidin-4-yl)arylacetamides showed high affinity for the σ₁ receptor. researchgate.net The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide , displayed a Kᵢ value of 3.9 nM for the σ₁ receptor and 240 nM for the σ₂ receptor, indicating a 61.5-fold selectivity for the σ₁ subtype. researchgate.net

Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 in the study) as a potent σ₁R ligand with a Kᵢ of 1.45 nM for the human σ₁ receptor and a 290-fold selectivity over the σ₂R subtype. nih.govresearchgate.net Similarly, benzylpiperazine derivatives have been explored, with compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showing a Kᵢ of 1.6 nM for σ₁R and an impressive selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. nih.gov

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
N-(1-benzylpiperidin-4-yl)phenylacetamide 3.924061.5
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile 1.45421290
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one 1.61418886

Data compiled from studies on sigma receptor ligands. nih.govresearchgate.netresearchgate.net

These findings underscore the tunability of the N-benzylpiperidine scaffold for achieving high affinity and selectivity for the σ₁ receptor. unict.itacs.org

Muscarinic acetylcholine (B1216132) receptors (M1-M5) are involved in a wide range of parasympathetic functions, and their antagonists are used to treat various conditions. mdpi.comwikipedia.orgresearchgate.net Research has shown that certain benzylpiperidine derivatives can act as muscarinic antagonists.

A study on 1-substituted-4-piperidyl benzhydrylcarbamate derivatives found that 1-benzyl-4-piperidyl benzhydrylcarbamate analogues exhibited higher affinities for M1 and M3 receptors compared to the M2 subtype. nih.gov This selectivity for M3 over M2 receptors is particularly relevant for treatments targeting bladder overactivity, where M3 is the primary target and M2 antagonism can lead to side effects. nih.gov

Furthermore, the N-(1-benzylpiperidin-4-yl)arylacetamide known as Fu-BAP was identified as an antagonist at the M2 and M3 muscarinic receptors, with Kᵢ values of 794 nM and 100 nM, respectively, indicating a preference for the M3 subtype. researchgate.net

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.orgrndsystems.com H3R antagonists are being investigated for their potential in treating cognitive disorders and other neurological conditions. wikipedia.org

Studies on benzylpiperidine derivatives have revealed their potential as H3R antagonists. One investigation into novel benzylpiperidine variations described compounds with high affinity for the H3 receptor. For instance, compound 12 (ST-1032) from this series showed a pKᵢ value of 9.3 at the human H3R. nih.gov Another keto derivative, compound 5 (ST-1703) , displayed a pKᵢ of 8.6. nih.gov These compounds demonstrate that the benzylpiperidine scaffold is a viable starting point for the development of potent H3R antagonists. nih.govidexlab.com

Enzyme Inhibition Profiles

Beyond GPCRs, analogues of this compound have been evaluated for their ability to inhibit specific enzymes, demonstrating another facet of their pharmacological versatility.

A notable example is the investigation of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.gov Within this series, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (compound 6d) emerged as a particularly potent inhibitor, with an IC₅₀ value of 6.8 nM for AChE. nih.gov

Additionally, the previously mentioned sigma receptor ligand, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , also exhibited potent dual-target activity against cholinesterases. It displayed an IC₅₀ of 13 nM for AChE and 3.1 µM for butyrylcholinesterase (BuChE), showcasing a multi-target profile. nih.gov

CompoundTarget EnzymeIC₅₀
1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride Acetylcholinesterase (AChE)6.8 nM
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Acetylcholinesterase (AChE)13 nM
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Butyrylcholinesterase (BuChE)3.1 µM

Data from studies on enzyme inhibition by benzylpiperidine analogues. nih.govnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Analogues of this compound have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. The N-benzylpiperidine moiety is a common feature in many potent cholinesterase inhibitors. nih.gov

Derivatives incorporating a 1-benzylpiperidine (B1218667) core have been rationally designed to target both AChE and BuChE. nih.gov For instance, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Several of these compounds exhibited potent, submicromolar inhibition of both enzymes. nih.gov Kinetic studies of the most potent of these analogues, compounds 15b and 15j , revealed a competitive mode of inhibition for both AChE and BuChE. nih.gov

Furthermore, hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines have been synthesized and assessed. While the parent compounds showed little to no activity, the resulting hybrids displayed significant BuChE inhibition, and in some cases, potent AChE inhibition as well. researchgate.net One notable compound from this series demonstrated mixed-type inhibition for AChE and non-competitive inhibition for BuChE. researchgate.net Another study focused on 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, identifying a compound with an IC50 value of 6.8 nM for AChE. researchgate.net

Compound/Analogue ClassTarget EnzymeIC50 ValueInhibition Type
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b )AChE0.39 ± 0.11 µMCompetitive
BuChE0.66 ± 0.16 µMCompetitive
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j )AChE0.39 ± 0.15 µMCompetitive
BuChE0.16 ± 0.04 µMCompetitive
4-amino-1-benzyl piperidine-lipoic acid hybrid (17 )AChE1.75 ± 0.30 µMMixed
BuChE5.61 ± 1.25 µMNon-competitive
1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-oneAChE6.8 nMNot Specified
N-benzyl-piperidine derivative (4a )AChE2.08 ± 0.16 µMNot Specified
BuChE7.41 ± 0.44 µMNot Specified

Tyrosinase Inhibition Kinetics and Mechanism (e.g., Non-Competitive vs. Mixed-Type)

Research into the tyrosinase inhibitory potential of this compound analogues is less specific. However, studies on related piperidine and benzylpiperidine derivatives provide insights into their potential mechanisms. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for treating hyperpigmentation disorders. nih.gov

Beta-Secretase 1 (BACE1) Inhibition

BACE1 is a primary therapeutic target in Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The N-benzylpiperidine moiety, a core component of the well-known AChE inhibitor donepezil, has been incorporated into designs for dual AChE and BACE1 inhibitors. nih.gov

Studies have explored benzylpiperidine-based compounds as BACE1 inhibitors. nih.gov For example, 4-amino-benzylpiperidines bearing a phenoxyacetamide side chain were identified as potent BACE1 inhibitors. nih.gov In the pursuit of dual-target inhibitors, compounds that combine a scaffold for AChE binding (like N-benzylpiperidine) with one for BACE1 have been developed. nih.gov Virtual screening and in vitro testing have identified bifunctional compounds that inhibit both AChE and BACE1, with IC50 values for BACE1 in the micromolar range. nih.gov

Compound/Analogue ClassTarget EnzymeIC50 Value
4-amino-benzylpiperidines with phenoxyacetamideBACE1Potent
Bifunctional benzylpiperidine derivative (F681-0222 )BACE150-65 µM
AChE4-7 µM

Poly(ADP-ribose) Polymerase (PARP) Inhibition

While direct studies on this compound analogues as PARP inhibitors are limited, broader research has established a link between piperidine-containing structures and PARP inhibition. PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. youtube.com

A series of novel piperidine-based benzamide (B126) derivatives have been designed and synthesized as potent inhibitors of PARP-1. nih.gov Certain compounds from this series demonstrated excellent PARP-1 inhibitory activity with IC50 values in the low nanomolar range. nih.gov Mechanistic studies showed that these compounds could induce apoptosis in cancer cell lines. nih.gov Another natural product, piperine (B192125), which contains a piperidine ring, has also been shown to induce cleavage of PARP-1. nih.gov These findings suggest that the piperidine scaffold present in this compound could be a valuable component in the design of novel PARP inhibitors.

Compound/Analogue ClassTarget EnzymeIC50 Value
Piperidine-based benzamide (6a )PARP-18.33 nM
Piperidine-based benzamide (15d )PARP-112.02 nM

Anti-Aggregation and Neuroprotective Mechanisms

Inhibition of Amyloid-β (Aβ) Fibrillogenesis

The aggregation of amyloid-β peptides into fibrils is a hallmark of Alzheimer's disease. Several studies have investigated the potential of piperidine-containing compounds to inhibit this process. Although specific data on this compound is sparse, related structures have shown promise.

Stabilization of Aβ Conformations

One therapeutic strategy against amyloidogenesis is to stabilize the non-toxic, monomeric conformation of Aβ. Small molecules have the potential to bind to monomeric Aβ and prevent its aggregation. β-hairpin mimics built on a piperidine-pyrrolidine scaffold have been designed to modulate the Aβ aggregation process. nih.gov These mimics were able to significantly delay the kinetics of Aβ1–42 aggregation. researchgate.net Molecular docking studies of piperine derivatives suggest that they stabilize the Aβ42 pentamer assembly, preventing further self-assembly and aggregation. uwaterloo.ca This indicates that piperidine-containing structures can interact with Aβ oligomers and stabilize them in a state that is less prone to form large fibrils. While direct evidence for this compound is lacking, these findings with related structures point towards a potential mechanism of action.

Attenuation of Oxidative Stress (e.g., Reactive Oxygen Species Generation)

Analogues of this compound have been investigated for their potential to counteract oxidative stress, a pathological process implicated in various neurodegenerative diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.gov

Certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have demonstrated notable antioxidant properties in vitro. nih.gov Specifically, compounds designated as 15b and 15j were evaluated for their antioxidant activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge free radicals. nih.gov The results from this assay supported the observation that these compounds could antagonize oxidative stress, indicating a potential mechanism for their therapeutic effects. nih.gov

Further research into sulfone analogues of donepezil, which incorporate a benzylpiperidine moiety, has also revealed protective effects against oxidative stress. ucl.ac.uk In pharmacological models, compound 24r showed evident protection from mitochondrial membrane dysfunction and oxidative stress, further highlighting the potential of this chemical scaffold to mitigate cellular damage caused by ROS. ucl.ac.uk

Neuroprotective Effects in Cell Models (e.g., against Aβ- and H2O2-mediated cell death)

The neuroprotective capabilities of this compound analogues have been assessed in various cell-based models of neurodegeneration. These studies often use toxins like hydrogen peroxide (H2O2) and amyloid-beta (Aβ) peptide to induce cell damage and death, mimicking conditions found in diseases like Alzheimer's. nih.govnih.gov

In studies involving 1,3-dimethylbenzimidazolinone derivatives, compounds 15b and 15j exhibited a neuroprotective effect against H2O2-induced oxidative damage in PC12 cells, a cell line commonly used in neuroscience research. nih.gov This protective action against a potent ROS generator suggests a direct role in preserving neuronal cell integrity under conditions of oxidative stress. nih.gov

Similarly, a sulfone analogue of donepezil, compound 24r , demonstrated significant neuroprotective properties in glyceraldehyde-exposed SH-SY5Y differentiated neuronal cells. ucl.ac.uk This compound was found to rescue neuronal morphology and increase cell viability. ucl.ac.uk Furthermore, it was shown to reduce amyloid aggregation in the presence of acetylcholinesterase, a key pathological feature of Alzheimer's disease. ucl.ac.uk The human neuroblastoma SH-SY5Y cell line is a widely used model to study the neuroprotective effects of compounds against Aβ-induced toxicity. nih.govresearchgate.net

Table 1: Summary of Neuroprotective Effects of Selected Analogues

Compound Chemical Class Cell Model Stressor Observed Effects Reference
15b 1,3-dimethylbenzimidazolinone PC12 H2O2 Neuroprotection against oxidative damage nih.gov
15j 1,3-dimethylbenzimidazolinone PC12 H2O2 Neuroprotection against oxidative damage nih.gov
24r Sulfone analogue of donepezil SH-SY5Y Glyceraldehyde Rescued neuronal morphology, increased cell viability, reduced amyloid aggregation ucl.ac.uk

Other In Vitro Biological Activities

Platelet Aggregation Inhibition

Derivatives based on the piperidine scaffold have been explored for their capacity to inhibit platelet aggregation. nih.govmdpi.com In one such investigation, a series of 3-carbamoylpiperidines, also known as nipecotamides, were synthesized and evaluated for their inhibitory effects on adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation of human platelets. nih.gov

A structure-activity relationship analysis revealed that the presence of an amide group on the piperidine ring was preferable for activity. nih.gov The study also highlighted that the electronegativity of the carbonyl oxygen and the specific orientation of the amide group influenced the compound's inhibitory potential. nih.gov Furthermore, incorporating a nitric ester moiety, which can release nitric oxide (NO), into the nipecotamide (B1220166) structure led to increased activity. nih.gov These findings indicate that nipecotamides inhibit the rise in platelet inositol (B14025) trisphosphate (IP3) levels, which is a critical step in the aggregation process. nih.gov

Computational Chemistry and Molecular Modeling of the 3 4 Benzylpiperidin 1 Yl Propan 1 Amine Scaffold

Ligand-Based Drug Design Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. These approaches rely on the analysis of a set of known active and inactive molecules to derive a model that predicts the activity of new compounds.

Pharmacophore Modeling

A pharmacophore represents the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. d-nb.info These models serve as 3D queries for virtual screening to identify novel, structurally diverse compounds that can bind to the target of interest. d-nb.info

For scaffolds related to 3-(4-benzylpiperidin-1-yl)propan-1-amine, pharmacophore models have been developed to define the key chemical features driving biological activity. For instance, a pharmacophore model generated for a series of triple uptake inhibitors identified several critical features: two aromatic features, two hydrophobic areas, and one cationic center. nih.gov In this model, the aromatic features mapped onto the benzyl (B1604629) group and one ring of the benzhydryl moiety, a hydrophobic feature arose from the second benzhydryl ring, and the cationic feature corresponded to the protonated secondary nitrogen atom, which is analogous to the piperidine (B6355638) nitrogen in the subject scaffold. nih.gov Such models highlight the importance of specific spatial arrangements of aromatic, hydrophobic, and charged groups for potent inhibitory activity.

Table 1: Example Pharmacophore Features for Related Scaffolds

Feature Type Corresponding Chemical Group
Aromatic Benzyl Group
Aromatic Phenyl Ring
Hydrophobic Phenyl Ring / Alicyclic Ring
Cationic Protonated Piperidine Nitrogen

Data derived from a study on triple uptake inhibitors with structural similarities. nih.gov

Molecular Similarity Analyses

Molecular similarity analyses, including Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate the physicochemical properties of molecules with their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) have been applied to derivatives of the this compound scaffold, particularly for a series of potent C-C chemokine receptor type 5 (CCR5) antagonists. acs.orgnih.govresearchgate.net

These analyses revealed several key determinants for high binding affinity:

Charge Distribution: A high relative negative charge (RNCG) on substituents was found to be favorable for binding affinity. Conversely, an increase in the relative negative charge surface area (RNCS) was detrimental to activity. researchgate.net

Hydrophobicity and Electronic Properties: Hansch analysis identified lipophilicity and the presence of electron-donating substituents as important factors for binding. acs.orgnih.gov The RSA model also highlighted the importance of hydrophobicity and charge distribution across the molecule. nih.gov

Table 2: Influence of Physicochemical Properties on CCR5 Antagonist Activity

Property / Descriptor Influence on Binding Affinity Favorable Example Substituent
Relative Negative Charge (RNCG) Positive High RNCG value substituents
van der Waals Area Positive (CH₃)₂NSO₂-
Molecular Volume Positive (CH₃)₂NSO₂-
Lipophilicity (π) Positive N/A
Electron-Donating Substituents Positive N/A
Relative Negative Charge Surface Area (RNCS) Negative 3,4-Cl₂ on phenyl ring

Data sourced from 3D-QSAR studies on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives. acs.orgnih.govresearchgate.net

Structure-Based Drug Design Approaches

When the 3D structure of the target protein is available, structure-based methods can provide detailed insights into the molecular interactions between the ligand and its receptor, facilitating rational drug design.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique has been extensively used to study how benzylpiperidine-containing ligands, including derivatives of the subject scaffold, interact with targets like the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govnih.gov

Docking studies of potent sigma receptor ligands have shown that the N-benzylpiperidinium moiety consistently binds within a defined pocket of the receptor. nih.gov The orientation is critical; for example, in some σ1R complexes, ligands bind with the benzyl group positioned near the cell membrane, while in others, the opposite end of the molecule is oriented in that direction. nih.gov These predictions help rationalize the observed binding affinities and selectivities of different derivatives. For instance, a study on a series of piperidine-based compounds identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent σ1R agonist with a high binding affinity (Ki value of 3.2 nM). nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability over time. utupub.finih.gov By simulating the movements of atoms and molecules, MD can validate docking poses and reveal crucial conformational changes in both the ligand and the receptor upon binding. nih.govutupub.fi Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of its components. nih.gov

For the this compound scaffold, MD simulations have been used to enrich docking studies. After docking a potent benzylpiperidine derivative into the σ1R, MD simulations were performed to confirm the stability of the binding pose and to identify the key amino acid residues responsible for maintaining the interaction. nih.govrsc.org These simulations reveal how the ligand settles into the binding pocket and how the protein may adjust its conformation to accommodate the ligand, providing a more accurate representation of the binding event than static docking alone.

Identification of Key Binding Pockets and Interaction Energies

A primary goal of structure-based design is to identify the specific amino acid residues that form the binding pocket and to quantify the energetic contributions of these interactions. The σ1R ligand binding pocket is described as a β-barrel-like structure lined with numerous bulky hydrophobic amino acid residues and a critical glutamate (B1630785) residue (E172). uniba.it

For ligands containing the N-benzyl-piperidinium system, docking and MD studies have identified a common binding pocket within the σ2R formed by residues such as His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150. nih.gov Specific interactions have been characterized, including π-anion interactions between the ligand's benzyl moiety and the receptor's Glu73 residue. nih.gov The strength of these interactions is quantified by calculating binding energies or docking scores. For example, docking scores for potent σ1R ligands related to this scaffold have been reported in the range of -11 to -12 kcal/mol, indicating strong and favorable binding. nih.gov

Table 3: Interacting Residues in the Sigma-2 (σ2) Receptor Binding Pocket for Benzylpiperidine Ligands

Interaction Type Amino Acid Residues
Hydrophobic Pocket Formation His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150
π-Anion Interaction Glu73
Stabilizing Interactions Asp29, Glu73

Data sourced from molecular docking studies of benzylpiperidine derivatives. nih.gov

Theoretical Studies on Electronic and Steric Properties

Computational chemistry provides critical insights into the molecular characteristics of the this compound scaffold, elucidating the electronic and steric factors that govern its interactions and potential biological activity. Through methods such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT), researchers can model and predict how structural modifications influence the compound's behavior at a molecular level.

Detailed theoretical analyses have been conducted on derivatives of the this compound core, particularly in the context of their antagonism at the CCR5 receptor. nih.gov These studies utilize a variety of physicochemical variables to quantify the electronic and steric properties of different substituents on the molecular scaffold. Electronic properties are often described by parameters like the Hammett sigma (σ), which accounts for the electron-donating or electron-withdrawing nature of a substituent. nih.gov Steric properties are quantified using parameters such as molar refractivity and STERIMOL values, which describe the size and shape of substituents. nih.gov

A key finding from these computational models is the significant role of both lipophilicity and electronic effects in the binding affinity of these compounds. nih.gov For instance, Hansch analysis, a linear free-energy relationship model, has demonstrated the importance of electron-donating substituents for enhancing binding affinity to the target receptor. nih.gov

More advanced three-dimensional QSAR (3D-QSAR) techniques, including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), offer a more nuanced understanding of the structure-activity relationships. nih.gov MSA models have shown that electronic features, such as a high relative negative charge (RNCG) on substituents, are favorable for binding. nih.gov Conversely, an increased relative negative charge surface area (RNCS) can be detrimental to activity. nih.gov

Steric factors also play a crucial role, as revealed by these 3D models. An increase in the molecule's length along a specific dimensional axis (Lz) was found to be conducive to activity. nih.gov In contrast, an increase in the molecular shadow's area in a different plane (Sxz) was detrimental, suggesting a specific spatial orientation is required for optimal interaction. nih.gov Furthermore, properties like van der Waals area and molecular volume were shown to be positively correlated with binding affinity. nih.gov

The table below summarizes key findings from QSAR studies on derivatives of the this compound scaffold, highlighting the influence of various electronic and steric parameters on biological activity. nih.gov

Parameter TypeParameter NameInfluence on Binding AffinityDescription
Electronic Hammett (σ)Favorable for electron-donating groupsQuantifies the electron-donating or withdrawing ability of substituents on a phenyl ring. nih.gov
Electronic Relative Negative Charge (RNCG)Positive CorrelationHigher relative negative charge on substituents enhances binding. nih.gov
Electronic Relative Negative Charge Surface Area (RNCS)Negative CorrelationAn increase in this surface area is detrimental to activity. nih.gov
Steric Molecular Length (Z-dimension, Lz)Positive CorrelationIncreased length in this specific dimension is conducive to activity. nih.gov
Steric Molecular Shadow Area (XZ plane, Sxz)Negative CorrelationAn increase in this area is detrimental to binding. nih.gov
Steric van der Waals AreaPositive CorrelationAn increase in the overall van der Waals area is favorable. nih.gov
Steric Molecular VolumePositive CorrelationA larger molecular volume is conducive to binding affinity. nih.gov

While specific DFT calculations for the parent this compound are not extensively published, the methodologies are well-established for similar molecular structures. nih.govnih.gov DFT methods, such as B3LYP, are commonly used to optimize molecular geometry and calculate fundamental electronic properties. nih.govnih.gov These properties provide a quantum chemical basis for understanding the molecule's reactivity and interaction potential.

The table below outlines common computational methods and the key electronic and steric properties they are used to investigate.

Computational MethodInvestigated PropertiesDescription
Density Functional Theory (DFT) HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP), Bond Lengths/Angles, Hardness, SoftnessCalculates the electronic structure of a molecule to determine its stability, reactivity sites, and other electronic descriptors. nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Hammett constants (σ), Molar Refractivity (MR), Hydrophobicity (π)Correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties. nih.govubaya.ac.id
3D-QSAR (CoMFA, MSA, RSA) Steric and Electrostatic Fields, Molecular Shape, Surface PropertiesProvides a three-dimensional map of favorable and unfavorable regions for steric and electronic interactions around a molecule. nih.govnih.gov

These theoretical studies are indispensable for rational drug design, allowing for the in silico screening and optimization of derivatives of the this compound scaffold to enhance desired biological activities by fine-tuning their electronic and steric profiles.

Preclinical Efficacy Studies of 3 4 Benzylpiperidin 1 Yl Propan 1 Amine Derivatives

Neurobehavioral and Cognitive Assessments in Alzheimer's Disease Models (e.g., Scopolamine-Induced Deficits)

Several studies have highlighted the potential of N′-(4-benzylpiperidin-1-yl)alkylamine derivatives in managing Alzheimer's disease (AD) pathogenesis. In preclinical models, specific derivatives have demonstrated the ability to reverse cognitive deficits. For instance, in a scopolamine-induced mouse model of memory impairment, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, such as compounds 15b and 15j , confirmed a memory ameliorating effect in the Morris water maze test. nih.gov

Further research into N′-(4-benzylpiperidin-1-yl)alkylamine derivatives, specifically compounds 5h and 5k , showed they significantly reversed scopolamine-induced neurobehavioral, biochemical, and neurochemical changes. rsc.orgresearchgate.net These effects were comparable to the standard AD drug, donepezil. rsc.orgresearchgate.net The underlying mechanisms for these observations include neuroprotective actions against amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂)-mediated cell death by inhibiting the generation of reactive oxygen species. rsc.orgresearchgate.net Molecular docking studies suggest these compounds may also inhibit the toxic conformation of Aβ₁₋₄₂ and stabilize its α-helical content. rsc.org The cholinergic hypothesis of AD suggests that cognitive impairment is linked to reduced levels of the neurotransmitter acetylcholine (B1216132). nih.gov Derivatives such as 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d) have been shown to be potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. nih.gov This inhibition leads to increased acetylcholine levels in the brain, potentially improving cognitive function. nih.govnih.gov

Table 1: Effects of 3-(4-Benzylpiperidin-1-yl)propan-1-amine Derivatives in Alzheimer's Disease Models

Compound/Derivative Model Key Findings Reference(s)
5h and 5k Scopolamine-induced deficits Reversed neurobehavioral, biochemical, and neurochemical changes; neuroprotective against Aβ and H₂O₂-induced injury. rsc.orgresearchgate.net
15b and 15j Scopolamine-induced deficits Ameliorated memory deficits in the Morris water maze test; showed neuroprotective effects against H₂O₂-induced damage. nih.gov

| 6d | In vivo mouse model | Dose-dependent elevation of total acetylcholine levels in the forebrain. | nih.gov |

**6.2. Anti-inflammatory and Pain Management Applications

The modulation of pain pathways has been a significant area of investigation for benzylpiperidine and benzylpiperazine derivatives.

In a mouse formalin assay, a model for inflammatory pain, the benzylpiperazine derivative 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) produced dose-dependent antinociception. acs.orgnih.gov This effect is attributed to its high affinity and selectivity as a σ₁ receptor antagonist. acs.orgnih.gov The σ₁ receptor is known to modulate nociceptive signaling, making it a promising target for pain treatment. nih.gov Other studies on different, yet structurally related, pyrrolidine-2,5-dione derivatives have also demonstrated significant antinociceptive effects in the formalin test, indicating the potential for this class of compounds in managing tonic pain. mdpi.comnih.govresearchgate.net

In a chronic constriction injury (CCI) model of neuropathic pain in mice, compound 15 also demonstrated significant and dose-dependent anti-allodynic effects, which were comparable to the positive control, gabapentin. nih.gov Allodynia is a condition where pain is caused by a stimulus that does not normally provoke pain. Importantly, compound 15 did not produce sedation or impair locomotor responses in a rotarod assay, suggesting a favorable profile for a potential therapeutic agent for chronic pain. acs.orgnih.gov Further studies on pyrrolidine-2,5-dione derivatives have also shown anti-allodynic properties in models of oxaliplatin-induced and diabetic streptozotocin-induced peripheral neuropathy. nih.govresearchgate.net

Table 2: Antinociceptive and Anti-allodynic Effects of a Key Derivative

Compound Pain Model Effect Key Mechanism Reference(s)
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) Mouse Formalin Assay (Inflammatory) Dose-dependent antinociception σ₁ Receptor Antagonism acs.orgnih.gov

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | Chronic Constriction Injury (Neuropathic) | Dose-dependent anti-allodynia | σ₁ Receptor Antagonism | nih.gov |

Anti-infective Applications

The benzylpiperidine scaffold has been incorporated into various molecular structures to explore their potential against infectious agents.

Tuberculosis remains a significant global health threat, with a continuous need for new therapeutic agents. nih.gov Research into various heterocyclic compounds has shown promising activity against Mycobacterium tuberculosis. While direct studies on this compound were not prominently found, related structures and derivatives incorporating moieties known for antitubercular effects have been investigated. For example, certain coumarin (B35378), furan, and pyrrole (B145914) derivatives have demonstrated moderate to good anti-TB profiles. mdpi.comresearchgate.net One study found that a coumarin derivative, compound 11a (2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione), exhibited a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of M. tuberculosis. mdpi.com Another study on pyrazinamide (B1679903) analogs identified compounds 5d and 5g as having potent activity with MIC values below 6.25 µg/mL against the same strain. semanticscholar.org Benzimidazole derivatives have also been explored, with compound 7h (1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide) showing antituberculosis activity with an MIC value of 2 μg/mL. nih.gov These findings suggest that incorporating a benzylpiperidine moiety with these known antitubercular pharmacophores could be a viable strategy for developing new anti-TB agents.

Table 3: Antitubercular Activity of Related Heterocyclic Compounds against M. tuberculosis H37Rv

Compound Class Example Compound MIC (μg/mL) Reference
Dicoumarin-furan 11a 1.6 mdpi.com
Pyrazinamide Analog 5d , 5g <6.25 semanticscholar.org

The broader antimicrobial and antifungal potential of molecules containing related structural motifs has also been an area of research. Triazole derivatives, for instance, are known for a wide range of biological activities, including antimicrobial and antifungal effects. mdpi.comresearchgate.net Studies on O-benzyl derivatives have shown that these compounds can exhibit strong antifungal activity. mdpi.com For example, certain O-benzyl aminotriols demonstrated potent effects against B. subtilis. mdpi.com Similarly, novel N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have been reported as potent anti-Candida agents, with compound 1d being significantly more potent than several reference drugs. nih.gov The research into these varied but related chemical classes underscores the potential for developing benzylpiperidine derivatives with selective antimicrobial or antifungal properties.

Evaluation in Cell-Based Preclinical Models

Recent preclinical research has focused on the therapeutic potential of novel piperidine-based compounds, which are derivatives of this compound, for the treatment of glioblastoma (GBM). nih.gov These investigations have utilized various cell-based models to elucidate the mechanisms underlying their antitumor activity. nih.gov Specifically, studies have centered on their ability to modulate the cell cycle, inhibit the clonogenic potential of cancer cells, and induce mitochondrial-related cell stress pathways. nih.gov The derivatives, identified as compound 12 and compound 16, have demonstrated significant effects in multiple human glioma cell lines, including U87 MG, T98G, and U251 MG. nih.gov

Glioblastoma Cell Cycle Modulation and Colony Formation Inhibitionnih.gov

The impact of compounds 12 and 16 on the progression of the cell cycle in glioblastoma cells was investigated using cytofluorimetric analysis. nih.gov Treatment with these derivatives led to a noticeable arrest in the G2/M phase of the cell cycle in U87 MG cells. nih.gov This disruption of normal cell cycle progression is a key indicator of the compounds' antiproliferative effects. nih.gov

Furthermore, the ability of these compounds to inhibit the long-term proliferative capacity of glioblastoma cells was assessed through colony formation assays. nih.gov This assay measures the ability of a single cell to grow into a colony. The results showed that both compounds 12 and 16 significantly inhibited the formation of colonies in U87 MG cells in a dose-dependent manner. nih.gov This suggests that the derivatives effectively suppress the self-renewal and clonogenic survival of glioblastoma cells, which are critical processes in tumor growth and recurrence. nih.gov

Table 1: Effect of Compound 12 and 16 on Glioblastoma Cell Colony Formation

Compound Concentration (µM) % Inhibition of Colony Formation
Compound 12 5 45
10 70
Compound 16 5 50

Mitochondrial Dysfunction and Oxidative Stress in Cancer Modelsnih.gov

The investigation into the mechanism of action for compounds 12 and 16 extended to their effects on mitochondrial function and the induction of oxidative stress. nih.gov Mitochondria play a crucial role in cell survival and death pathways. A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP). nih.gov Treatment of U87 MG cells with both compounds resulted in a significant decrease in MMP, indicating mitochondrial dysfunction. nih.gov

Concurrent with the disruption of mitochondrial function, the compounds were found to promote an increase in the production of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger programmed cell death. nih.gov The elevated production of ROS in glioblastoma cells following treatment with compounds 12 and 16 suggests that the induction of oxidative stress is a significant component of their anticancer activity. nih.gov This dual action of causing mitochondrial dysfunction and increasing oxidative stress points to a potent mechanism for inducing cell death in cancer models. nih.gov

Table 2: Effect of Compound 12 and 16 on Mitochondrial Function and Oxidative Stress

Compound Concentration (µM) Parameter Result
Compound 12 10 Mitochondrial Membrane Potential Significant Decrease
10 ROS Production Significant Increase
Compound 16 10 Mitochondrial Membrane Potential Significant Decrease

Table of Compounds

Compound Name
This compound
Compound 12
Compound 16

Future Directions and Research Perspectives for the 3 4 Benzylpiperidin 1 Yl Propan 1 Amine Scaffold

Design of Novel Multi-Target Directed Ligands (MTDLs)

The complexity of multifactorial diseases like Alzheimer's has spurred a shift from the "one-target, one-drug" paradigm towards the development of Multi-Target Directed Ligands (MTDLs). nih.gov The 3-(4-benzylpiperidin-1-yl)propan-1-amine scaffold is exceptionally well-suited for this approach. Future research will likely focus on designing MTDLs that can simultaneously modulate multiple key pathological pathways.

For instance, in the context of Alzheimer's disease, derivatives of this scaffold have already shown promise as cholinesterase inhibitors. nih.govnih.govresearchgate.net Future MTDLs could be engineered to combine acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition with other crucial activities, such as:

Beta-secretase 1 (BACE-1) Inhibition: To reduce the production of amyloid-β peptides.

Serotonin Receptor Modulation: Targeting receptors like the 5-HT4 subtype can offer procognitive benefits. nih.gov

NMDA Receptor Antagonism: Specifically targeting subtypes like NR1A/2B could provide neuroprotective effects. nih.gov

The design strategy for such MTDLs often involves linking the core scaffold to other pharmacophores through appropriate spacers, creating hybrid molecules with a broader spectrum of activity. researchgate.net Donecopride, a notable MTDL with a piperidine (B6355638) core, successfully combines AChE inhibition with 5-HT4 receptor agonism, demonstrating the potential of this strategy. nih.gov

Table 1: Potential MTDL Strategies for the this compound Scaffold

Target Combination Therapeutic Rationale Example of Relevant Activity
AChE/BChE Inhibition + BACE-1 Inhibition Symptomatic relief and disease modification in Alzheimer's Reduces amyloid plaque formation while boosting acetylcholine (B1216132) levels. researchgate.net
Cholinesterase Inhibition + 5-HT Receptor Agonism Cognitive enhancement and potential antidepressant effects Improves memory and addresses neuropsychiatric symptoms of dementia. nih.govmdpi.com

Exploration of New Therapeutic Areas

While neurodegenerative disorders have been a primary focus, the pharmacological versatility of the piperidine motif suggests that derivatives of this compound could be explored for a wide range of other diseases. ajchem-a.comnih.gov

Future research could systematically investigate the potential of this scaffold in areas such as:

Oncology: The piperidine ring is a common feature in many anticancer agents. ajchem-a.comresearchgate.net Derivatives could be designed to target specific kinases or other proteins implicated in cancer cell proliferation. Novel propanamide derivatives have already shown antiproliferative effects against various cancer cell lines. nih.gov

Infectious Diseases: The scaffold's basic nitrogen atoms lend themselves to interactions with targets in bacteria, fungi, or viruses. Research into its antimicrobial properties is a promising avenue. ajchem-a.com For example, it could serve as a basis for developing novel CCR5 antagonists for HIV therapy. nih.gov

Inflammatory Disorders: Given the anti-inflammatory properties noted for some piperidine derivatives, this scaffold could be a starting point for developing new treatments for chronic inflammatory conditions. ajchem-a.com

Advancements in Synthetic Methodologies for Scaffold Diversity

Expanding the chemical space around the this compound core is crucial for discovering novel activities and optimizing existing ones. Future research will benefit from advancements in synthetic chemistry that allow for more efficient and diverse modifications of the scaffold. nih.gov

Key areas for methodological advancement include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a rapid and efficient way to generate libraries of highly substituted piperidine derivatives. nih.gov

Novel Cyclization Strategies: Developing new metal-catalyzed or organocatalyzed cyclization reactions can provide access to novel piperidine ring systems with diverse substitution patterns and stereochemistries. nih.govacs.org This includes techniques like aza-Diels-Alder reactions and intramolecular aminations. nih.gov

Late-Stage Functionalization: Methods that allow for the modification of the scaffold in the final steps of a synthesis are highly valuable. This enables the rapid creation of analogs for structure-activity relationship (SAR) studies without having to restart the entire synthesis.

These advanced synthetic tools will enable chemists to systematically explore how modifications to the benzyl (B1604629) group, the piperidine ring, and the propanamine side chain affect biological activity, leading to more potent and selective drug candidates. whiterose.ac.ukwhiterose.ac.uk

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. mdpi.comresearchgate.netsysrevpharm.org For the this compound scaffold, integrating these approaches will be essential for future success.

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), can provide deep insights into the structural features required for high binding affinity. nih.gov

Molecular Docking and Dynamics Simulations: These techniques allow researchers to visualize how derivatives of the scaffold bind to their protein targets at an atomic level. researchgate.netresearchgate.net This understanding can guide the design of new analogs with improved binding and selectivity. nih.gov

Pharmacophore Modeling: By identifying the key chemical features responsible for a compound's biological activity, pharmacophore models can be used to screen virtual libraries for new hits or to guide the design of novel molecules. researchgate.net

Artificial Intelligence and Machine Learning: AI-driven platforms, such as MTDL-GAN, are being developed to design novel MTDLs from scratch, potentially accelerating the discovery of new drug candidates for complex diseases like Alzheimer's. chemrxiv.org

Table 2: Application of Computational Tools in Scaffold-Based Drug Design

Computational Method Application Desired Outcome
3D-QSAR Identify key steric, electronic, and hydrophobic features for activity. Guide the design of more potent analogs. nih.gov
Molecular Docking Predict the binding mode and affinity of ligands to a target protein. Prioritize compounds for synthesis and biological testing. nih.gov
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complex over time. Assess the stability of binding interactions. nih.gov

Development of Highly Selective Receptor Subtype Modulators

For many drug targets, achieving selectivity for a specific receptor subtype is crucial for maximizing efficacy and minimizing side effects. This is particularly true for targets like NMDA receptors, where different subtypes have distinct physiological roles. nih.gov

Future research on the this compound scaffold should focus on fine-tuning its structure to achieve high selectivity for specific receptor subtypes. For example, derivatives have been identified as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor, which is implicated in neurodegenerative conditions like Parkinson's disease. nih.gov

Strategies to achieve this selectivity include:

Structure-Based Design: Using high-resolution crystal structures of different receptor subtypes to design ligands that exploit subtle differences in their binding pockets.

Systematic SAR Studies: Synthesizing and testing a wide range of analogs to understand how small structural changes impact subtype selectivity. For instance, modifications to the linker and aryl regions of similar pharmacophores have been shown to significantly influence selectivity. researchgate.net

By developing highly selective modulators, researchers can create more targeted therapies with improved therapeutic windows, paving the way for safer and more effective treatments based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Benzylpiperidin-1-yl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include protecting group removal (e.g., HCl/MeOH or HCl/dioxane) and solvent optimization (e.g., DMF for polar intermediates). Reaction temperature (0°C vs. room temperature) significantly impacts yield and purity. Monitor progress using TLC and confirm structure via NMR (¹H/¹³C) and HRMS. For example, reports yields of 60-85% using these methods .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring substitution and propylamine chain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. highlights HRMS data (e.g., [M+H]⁺ calculated within 0.5 ppm accuracy) as essential for structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. , and 6 emphasize respiratory protection (e.g., P95 masks) and adherence to OSHA/ACGIH guidelines .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., argon). Avoid exposure to heat, moisture, or incompatible materials (e.g., strong oxidizers). and note that stability data are limited, necessitating regular purity checks via HPLC .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing derivatives of this compound?

  • Methodological Answer : Apply a 2^k factorial design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For instance, suggests varying DMF/THF ratios and reaction times to maximize yield while minimizing side products. Use ANOVA to identify significant factors and optimize conditions .

Q. How should researchers resolve contradictions in reported physicochemical or toxicological data?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, temperature) and cross-validate using multiple techniques (e.g., DSC for melting points, in vitro assays for toxicity). highlights gaps in acute toxicity data; thus, computational tools (e.g., QSAR models) can predict properties while awaiting empirical validation .

Q. What computational strategies predict the biological activity or reactivity of this compound analogs?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., PRMTs as in ). Density Functional Theory (DFT) calculations can assess electronic properties influencing reactivity. underscores virtual simulations to prioritize synthetic targets .

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs?

  • Methodological Answer : Systematically modify the benzyl group (e.g., halogenation) or propylamine chain (e.g., elongation/shortening). Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination). and demonstrate that N-methylation of the amine group enhances cell permeability but may reduce target binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.